Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate
Description
Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate is an oxazoline derivative characterized by a five-membered ring with 4,5-dihydro unsaturation. Key structural features include:
- Position 2: A methyl group.
- Position 4: A methoxy (-OMe) group and a methyl ester (-COOMe).
Oxazolines are widely utilized in asymmetric synthesis, catalysis, and medicinal chemistry due to their stereochemical rigidity and tunable electronic properties.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 4-methoxy-2-methyl-5H-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-5-8-7(11-3,4-12-5)6(9)10-2/h4H2,1-3H3 |
InChI Key |
DTCAIPXGHZLGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)(C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Features of the MCR Method:
- Components: Typically, an aldehyde, a Grignard reagent, a 4,5-dihydrooxazole derivative, and water or other nucleophiles.
- Conditions: Low temperature (e.g., −78 °C) for initial Grignard addition, followed by gradual warming to room temperature over 24 hours.
- Outcome: Formation of methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate and related derivatives with high regioselectivity and yield.
This method benefits from the stability of zwitterionic dihydrooxazole intermediates and allows for regioselective interception by nucleophiles, including water, leading to methoxy substitution at the 4-position.
Use of Imidazole Catalysts and Metal Cyanates
Another advanced preparation method involves the reaction of sulfonyl chlorides with metal cyanates in the presence of N-alkylimidazole bases. Although this method is primarily reported for related triazolinone derivatives, the mechanistic insights are relevant for oxazoline carboxylate synthesis due to similar nucleophilic substitution and ring closure steps.
Reaction Scheme Highlights:
| Step | Reactants | Role | Notes |
|---|---|---|---|
| 1 | 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride | Electrophile | Starting material for sulfonyl isocyanate formation |
| 2 | Metal cyanate (Li, Na, K, Cs) | Nucleophile | Reacts with sulfonyl chloride to form sulfonyl isocyanate intermediate |
| 3 | N-alkylimidazole | Catalyst/Base | Activates and stabilizes sulfonyl isocyanate formation |
| 4 | 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (or analogous oxazole derivative) | Nucleophile | Reacts with sulfonyl isocyanate to form final product |
This method achieves high purity and yield by carefully controlling the reaction environment and using N-alkylimidazole to facilitate the formation of key intermediates.
Methylation Techniques for Methoxy Group Introduction
The methoxy group at the 4-position can be introduced via methylation of hydroxy precursors using methylating agents such as methyl iodide (CH3I). Studies on related quinoline derivatives show that methylation can be regioselective, favoring O-methylation over N-methylation under controlled conditions.
Methylation Reaction Parameters:
| Parameter | Description |
|---|---|
| Methylating agent | Methyl iodide (CH3I) or dimethyl sulfate |
| Base | Mild bases to deprotonate hydroxy group |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | Controlled to avoid side reactions |
| Outcome | Predominantly O-methylation yielding methoxy substituent |
This approach is adaptable to oxazoline systems where the hydroxy group is present before methylation.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalysts/Conditions | Advantages | Yield/Purity |
|---|---|---|---|---|
| Multi-Component Reaction (MCR) | Aldehyde, Grignard reagent, 4,5-dihydrooxazole, water | Low temp (−78 °C to RT), aqueous workup | One-pot, regioselective, diverse products | Moderate to high yields (up to 54%) |
| Sulfonyl Chloride + Metal Cyanate + N-alkylimidazole | 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, metal cyanate, N-alkylimidazole | Controlled addition, one- or two-step synthesis | High purity, high yield, scalable | High yields reported, high purity |
| Methylation of Hydroxy Precursors | Hydroxy-oxazoline derivative, methyl iodide | Mild base, polar aprotic solvent | Regioselective O-methylation | Predominantly O-methylated product |
Research Findings and Practical Considerations
- The use of N-alkylimidazole bases is critical in stabilizing reactive intermediates and improving yields in sulfonyl isocyanate-mediated syntheses.
- Multi-component reactions allow for efficient assembly of the oxazoline ring with methoxy substitution, minimizing purification steps.
- Methylation reactions require careful control to avoid N-methylation side products, ensuring selective methoxy group formation.
- Scale-up feasibility has been demonstrated in related oxazoline syntheses, indicating potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxazoline Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Stability
- This contrasts with electron-withdrawing substituents (e.g., nitro in 4be ), which may stabilize intermediates in catalytic cycles.
- Steric Effects : Bulky groups (e.g., tosyl-benzimidazolyl in 4br ) improve stereoselectivity (95% ee) but complicate synthesis. The target’s smaller methyl and methoxy groups may favor higher synthetic accessibility.
- Ester Flexibility : The methyl ester in the target contrasts with ethyl esters (e.g., ), which influence solubility and metabolic stability in biological applications.
Spectral Signatures
Biological Activity
Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic organic compound recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features an oxazole ring structure that includes both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 173.17 g/mol. The specific functional groups present—methoxy, methyl, and carboxylate—are significant for its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or other vital processes, although the precise mechanism remains under investigation.
Anticancer Activity
This compound has also been studied for its potential anticancer properties. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cell lines such as HeLa and MCF-7.
- Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Oncogenic Pathways : Preliminary data indicate that it may inhibit c-Myc transcriptional activity, which is crucial for tumor progression.
The following table summarizes the effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of c-Myc activity |
These results highlight the compound's potential as a therapeutic agent in oncology .
Current research is focused on elucidating the specific molecular targets and pathways affected by this compound. Some proposed mechanisms include:
- Binding Affinity : Studies are investigating the compound's binding affinity to enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors that mediate cellular responses to growth factors and hormones.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Combination Therapy : When used in combination with established chemotherapeutics, the compound enhanced the efficacy of treatments while reducing side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed asymmetric reactions or cyclization of precursors like ethyl isocyanoacetate. Key steps include:
- Catalysis : Copper(I) catalysts enable stereochemical control, achieving enantiomeric excess (ee) >90% .
- Purification : Flash column chromatography with solvents like petroleum ether (PE)/ethyl acetate (EA) (ratios 3:1 to 5:1) yields pure product (74–96% yields) .
- Optimization : Temperature (0–25°C), solvent polarity (DCM/MeOH), and catalyst loading (5–10 mol%) are critical for yield and stereoselectivity .
Q. How is this compound characterized structurally?
- Methodological Answer : Multi-modal characterization is essential:
- NMR : ¹H NMR (δ 4.72–8.08 ppm) and ¹³C{¹H} NMR (δ 39.8–170.1 ppm) confirm substituent positions and dihydrooxazole ring integrity .
- HRMS : Exact mass analysis (e.g., [M]⁺ = 411.2442) validates molecular formula .
- IR : Absorbance peaks (e.g., 1700–1750 cm⁻¹) indicate ester and oxazole functionalities .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral/dermal/inhalation). Safe handling includes:
Advanced Research Questions
Q. How is stereochemical control achieved in the synthesis of this compound derivatives?
- Methodological Answer : Chiral catalysts and enantioselective chromatography are pivotal:
- Catalytic Asymmetry : Copper(I) complexes with chiral ligands (e.g., phosphoramidites) induce ee values up to 96% .
- HPLC Analysis : Chiral columns (e.g., DAICEL CHIRALPAK IC) with hexane/i-PrOH (70:30) resolve enantiomers (tR = 12.6–27.2 min) .
Q. What role does this compound play in synthesizing unnatural α-amino acids?
- Methodological Answer : It serves as a key intermediate:
- Hydrolysis : The dihydrooxazole ring is hydrolyzed to α-amino acid esters under acidic/basic conditions .
- Functionalization : Substituents (e.g., aryl, pyridinyl groups) are introduced via cross-coupling reactions for diversity .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Contradictions arise from solvent effects or impurities. Strategies include:
- Dual Solvent NMR : Compare CDCl3 vs. D2O spectra to identify exchangeable protons .
- 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations .
Q. What enzymatic or biosynthetic approaches exist for synthesizing this compound?
- Methodological Answer : Enzymatic pathways offer stereoselective alternatives:
- ObaG Enzyme : Catalyzes cyclization of β-lactone precursors to yield dihydrooxazole derivatives (38% yield, [α]D +48°) .
- Biocatalysis : Optimize pH (7–8) and cofactors (e.g., NADH) for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
